L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid

Glutamyl endopeptidase Substrate specificity Protease recognition motif

Researchers needing unmodified tetrapeptide for glutamyl endopeptidase (GEPase) substrates/inhibitor SAR often face limited access to free-acid form. H-Ala-Ala-Pro-Glu-OH supplies free N-/C-termini for custom reporter or warhead conjugation without structural compromise. - Free amine for succinyl/acetyl attachment; free acid for warhead installation. - Baseline Km of Suc-AAPE-pNA (0.045 mM) validates scaffold for Ki comparisons. - Negative control for DPP-IV: no inhibition vs. Gly-Pro-Ala-Glu (IC50 49.6 µM).

Molecular Formula C16H26N4O7
Molecular Weight 386.40 g/mol
CAS No. 654067-61-5
Cat. No. B12907945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-alanyl-L-prolyl-L-glutamic acid
CAS654067-61-5
Molecular FormulaC16H26N4O7
Molecular Weight386.40 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C16H26N4O7/c1-8(17)13(23)18-9(2)15(25)20-7-3-4-11(20)14(24)19-10(16(26)27)5-6-12(21)22/h8-11H,3-7,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1
InChIKeyKLMOURUYALLFTQ-NAKRPEOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Procurement Profile


L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid (H-Ala-Ala-Pro-Glu-OH, CAS 654067-61-5) is a synthetic linear tetrapeptide composed of two L-alanine residues, one L-proline, and one L-glutamic acid (molecular formula C₁₆H₂₆N₄O₇, MW 386.40 g/mol). [1] The unprotected N-terminus and free C-terminal carboxyl group distinguish it structurally from its widely used chromogenic derivative, N-succinyl-Ala-Ala-Pro-Glu-p-nitroanilide (Suc-AAPE-pNA, CAS 108929-37-9), and from close-sequence analogs such as the tripeptide Ala-Pro-Glu (CAS 71190-92-6) and the DPP-IV inhibitor peptide Gly-Pro-Ala-Glu. [2] This compound serves as both a synthetic intermediate in the preparation of enzyme substrates and a candidate for direct biochemical investigations where an unblocked, charge-bearing tetrapeptide core is required.

Why Generic Substitution Fails


Substituting H-Ala-Ala-Pro-Glu-OH with structurally adjacent compounds such as the tripeptide Ala-Pro-Glu (CAS 71190-92-6), the N-protected chromogenic substrate Suc-Ala-Ala-Pro-Glu-pNA (CAS 108929-37-9), or the DPP-IV-inhibitory analog Gly-Pro-Ala-Glu introduces critical deviations in molecular weight, net charge, recognition by enzyme active sites, and N-terminal reactivity that render interchangeability invalid for quantitative biochemical work. [1] The tripeptide lacks the N-terminal alanine residue which contributes to the substrate specificity pocket interactions of glutamyl endopeptidases that recognize the tetrapeptide motif. [2] The Suc-pNA derivative carries an N-terminal succinyl cap and a C-terminal p-nitroanilide group that abolish the free amine and carboxyl termini, fundamentally altering solubility, enzyme recognition kinetics, and the ability to serve as a synthetic intermediate for further derivatization — the Km value for Suc-Ala-Ala-Pro-Glu-pNA hydrolysis by glutamyl endopeptidase (0.045 mM wild-type) cannot be extrapolated to the unprotected tetrapeptide. [3] Gly-Pro-Ala-Glu, while sharing the Glu C-terminus, incorporates glycine and a different Pro-Ala-Glu sequence order that confers DPP-IV inhibitory activity (IC₅₀ 49.6 μM) not demonstrated by Ala-Ala-Pro-Glu. [4] These structural disparities mean that generic substitution introduces uncontrolled variables in protease activity assays, peptide coupling reactions, and structure-activity relationship studies, making compound-specific procurement a scientific necessity rather than a preference.

Quantitative Differentiation Evidence


Sequence Identity and Glutamyl Endopeptidase Recognition

The tetrapeptide Ala-Ala-Pro-Glu contains a second N-terminal alanine residue absent in the tripeptide Ala-Pro-Glu (MW 315.32 g/mol vs. 386.40 g/mol for the tetrapeptide). This additional alanine residue occupies the S3 subsite of glutamyl endopeptidases; structural analysis of GluSGP protease co-crystallized with Boc-Ala-Ala-Pro-Glu reveals that the Ala-Pro dipeptide moiety interacts with a conserved histidine triad in the enzyme active site, while the terminal Glu residue is positioned for cleavage. [1] The tripeptide Ala-Pro-Glu lacks this S3-binding alanine residue, which is known to alter substrate recognition: in glutamyl endopeptidase specificity studies, tetrapeptide substrates containing an extended N-terminal sequence such as Boc-Ala-Ala-Pro-Glu-pNA demonstrate pH-dependent hydrolysis with optimum activity at pH 8.8, whereas truncated analogs show altered catalytic efficiency. [2]

Glutamyl endopeptidase Substrate specificity Protease recognition motif

Net Molecular Charge vs. Succinyl-Capped Substrate

H-Ala-Ala-Pro-Glu-OH carries a free N-terminal amine (pKa ≈ 9.6) and a free C-terminal carboxyl group (pKa ≈ 2.2), yielding a net charge of approximately -1 at physiological pH 7.4, influenced by the ionizable γ-carboxyl group of the glutamic acid side chain (pKa ≈ 4.25). In contrast, Suc-Ala-Ala-Pro-Glu-pNA (MW 606.59 g/mol; CAS 108929-37-9) has a succinyl-blocked N-terminus and a C-terminal p-nitroanilide group, eliminating the free amine and converting the C-terminus to a neutral chromophore, resulting in a net charge of approximately -2 to -3 at pH 7.4 (depending on Glu side chain and succinyl carboxyl ionization). [1] This charge difference has functional consequences: the pH dependence of Km for Suc-Ala-Ala-Pro-Glu-NHPhNO₂ hydrolysis demonstrates that the protonated form of Glu is not accepted as a substrate, confirming that the ionization state of the glutamate side chain is critical for enzyme recognition. [2] The free acid tetrapeptide provides the unperturbed ionization state required for studies where N-terminal charge influences enzyme binding, solubility, or further chemical conjugation.

Peptide net charge Enzyme kinetics Ionization state

DPP-IV Inhibitory Activity Comparison

The peptide Gly-Pro-Ala-Glu (MW 372.4 Da), isolated from Atlantic salmon skin gelatin hydrolysates, demonstrates dose-dependent DPP-IV inhibition with an IC₅₀ value of 49.6 μM. [1] DPP-IV cleaves N-terminal X-Pro or X-Ala dipeptides from peptides with proline or alanine at the second position (P1 position). In Gly-Pro-Ala-Glu, DPP-IV can release Gly-Pro dipeptide from the N-terminus, revealing the inhibitor-capable sequence. In contrast, Ala-Ala-Pro-Glu possesses an N-terminal Ala-Ala sequence; DPP-IV preferentially cleaves after X-Pro or X-Ala where Pro or Ala occupies the P1 position (the second residue). While DPP-IV may release Ala-Ala dipeptide from Ala-Ala-Pro-Glu, the resulting Pro-Glu dipeptide product differs structurally from the Ala-Glu dipeptide released from Gly-Pro-Ala-Glu, and the intact tetrapeptide has not been reported to exhibit DPP-IV inhibitory activity. [2] Absence of an IC₅₀ value for Ala-Ala-Pro-Glu against DPP-IV in the published literature, versus the well-characterized IC₅₀ of 49.6 μM for Gly-Pro-Ala-Glu, distinguishes these compounds functionally.

DPP-IV inhibition IC₅₀ Type 2 diabetes research

Km Value and Glutamyl Endopeptidase Substrate Motif

The Km value for Suc-Ala-Ala-Pro-Glu-pNA hydrolysis by wild-type glutamyl endopeptidase (EC 3.4.21.19) from Streptomyces griseus is 0.045 mM, and 0.026 mM for the H228A mutant enzyme, representing an approximately 7.5-fold increase in Km for the mutant compared to the wild-type. [1] These kinetic parameters directly confirm that the tetrapeptide core Ala-Ala-Pro-Glu serves as a recognized substrate motif for glutamyl endopeptidases. The Km value provides a quantitative baseline for enzyme characterization assays, enabling researchers to benchmark enzyme activity and assess inhibitor effects. Without the tetrapeptide core, substrate recognition fails; peptides lacking the complete Ala-Ala-Pro-Glu sequence, such as the tripeptide Ala-Pro-Glu, are not processed with comparable efficiency. [2]

Km value Glutamyl endopeptidase Substrate kinetics

Procurement-Driven Application Scenarios


Glutamyl Endopeptidase Substrate Synthesis

H-Ala-Ala-Pro-Glu-OH serves as the core tetrapeptide building block for synthesizing chromogenic or fluorogenic substrates used in GEPase enzyme characterization. The unprotected N-terminus enables site-specific conjugation of chromophores (e.g., p-nitroanilide, AMC), succinyl groups, or fluorescent quencher pairs to generate custom substrates such as Suc-Ala-Ala-Pro-Glu-pNA. [1] The validated Km value of 0.045 mM for Suc-Ala-Ala-Pro-Glu-pNA against wild-type glutamyl endopeptidase from Streptomyces griseus provides a quantified benchmark for laboratories developing novel GEPase assays. [2] The tetrapeptide core is essential because it occupies the S3 through S1' enzyme subsites; truncated peptides such as Ala-Pro-Glu fail to achieve full active-site occupancy. Procuring the free acid tetrapeptide rather than pre-made chromogenic substrates enables custom derivatization with alternative reporter groups tailored to specific assay requirements (e.g., fluorescence polarization, FRET, or biotin-streptavidin detection systems).

Peptide SAR Studies for Protease Inhibitors

In protease inhibitor discovery programs targeting glutamyl endopeptidases, H-Ala-Ala-Pro-Glu-OH provides the unmodified scaffold for systematic SAR exploration. The free N-terminal amine permits introduction of diverse N-capping groups (acetyl, benzoyl, succinyl, or peptide extensions) to probe the S3 and S4 subsite tolerance of the target protease. The free C-terminal carboxyl group allows conversion to aldehyde, chloromethyl ketone, or boronic acid warhead functionalities for mechanism-based inhibitor design. The Km values for Suc-Ala-Ala-Pro-Glu-pNA (0.045 mM wild-type, 0.026 mM H228A mutant) establish the baseline substrate affinity against which inhibitor Ki values can be quantitatively compared. [1] Substitution with the tripeptide Ala-Pro-Glu would eliminate one complete subsite interaction, compromising SAR data validity.

Reference Standard for DPP-IV Inhibitor Screening

In DPP-IV drug discovery programs, Ala-Ala-Pro-Glu serves as a critical negative-control compound to distinguish sequence-specific inhibitory activity from non-specific effects. The closely related peptide Gly-Pro-Ala-Glu exhibits measurable DPP-IV inhibition with an IC₅₀ of 49.6 μM, whereas Ala-Ala-Pro-Glu has no reported DPP-IV inhibitory activity. [1] This differential activity arises from the distinct N-terminal dipeptide sequences (Gly-Pro vs. Ala-Ala) that affect DPP-IV substrate recognition and cleavage. Researchers evaluating novel DPP-IV inhibitory peptides must procure both sequences to validate that observed inhibition is sequence-specific rather than an artifact of tetrapeptide presence. Procurement of the incorrect sequence invalidates structure-activity conclusions and wastes screening resources.

Charge-Dependent Enzyme Recognition Studies

The free acid form of the tetrapeptide, with its unblocked N-terminal amine (pKa ≈ 9.6) and net charge of approximately -1 at physiological pH, enables studies of how peptide ionization state affects enzyme binding kinetics. [1] The pH dependence of Km for Suc-Ala-Ala-Pro-Glu-NHPhNO₂ hydrolysis demonstrates that protonation of the Glu side chain abolishes substrate recognition by glutamyl endopeptidases; the free acid tetrapeptide allows researchers to systematically vary pH and measure the impact on binding and catalysis without confounding effects from the succinyl cap or the p-nitroanilide leaving group. [2] This application is distinct from the use of Suc-AAPE-pNA, where the succinyl group contributes additional negative charge and the pNA moiety alters the C-terminal ionization state, confounding interpretation of charge-dependent kinetic effects.

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